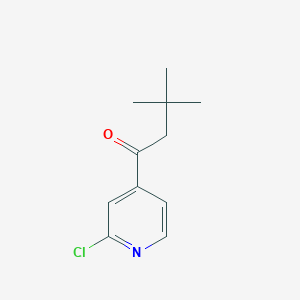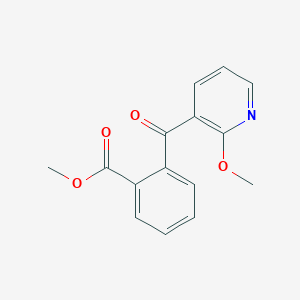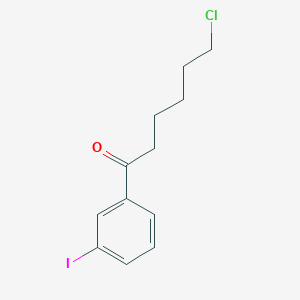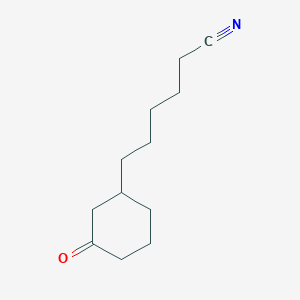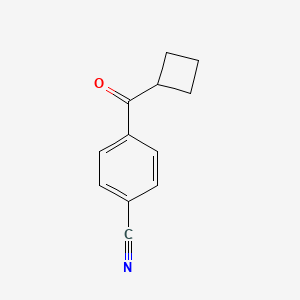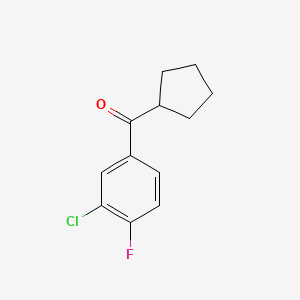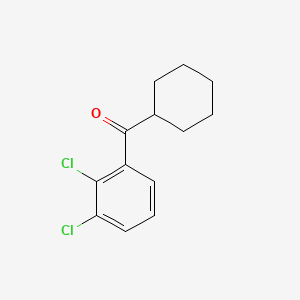
(3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of CTB is not explicitly detailed in the available resources. .Molecular Structure Analysis
The molecular structure of CTB can be represented by the SMILES stringOB(O)c1cccc(COc2cc(ccc2Cl)C(F)(F)F)c1 . The InChI representation is 1S/C14H11BClF3O3/c16-12-5-4-10(14(17,18)19)7-13(12)22-8-9-2-1-3-11(6-9)15(20)21/h1-7,20-21H,8H2 . Physical And Chemical Properties Analysis
CTB is a solid compound with a molecular weight of 330.49 g/mol . It has a melting point range of 212-216 °C .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Catalytic Applications : Phenylboronic acids, including derivatives like the one , are effective catalysts in organic synthesis. For instance, they have been used in dehydrative amidation between carboxylic acids and amines, which is crucial for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Protective Groups in Organic Synthesis : Boronic esters derived from phenylboronic acids serve as protective groups for diols, aiding in the synthesis of complex organic molecules. They are stable and can be deprotected under mild conditions, demonstrating versatility in organic transformations (Shimada et al., 2018).
Material Science and Polymer Chemistry
- Development of High-Performance Polymers : Phenylboronic acids are used in the synthesis of arylene ether polymers with high glass-transition temperatures and thermal stability. These polymers are useful in applications requiring materials that can withstand high temperatures and are organosoluble (Huang et al., 2007).
Molecular Recognition and Sensor Development
- Boronic Acid-Based Sensors : The use of phenylboronic acids in creating fluorescent sensors for detecting analytes like saccharides has been explored. This is due to the ability of boronic acids to form complexes with diols, which are prevalent in sugars (Mu et al., 2012).
Medicinal Chemistry and Drug Design
- Drug Synthesis and Design : Boronic acids, including phenylboronic derivatives, are integral in the synthesis of various pharmaceuticals. They are involved in creating boron-based drugs, which are increasingly important in areas like cancer therapy and infectious diseases (Biyala, Fahmi, & Singh, 2004).
Chemical Analysis and Environmental Science
- Analytical Chemistry Applications : Phenylboronic acids are used in the analysis of environmental samples, like water, by aiding in the extraction and detection of certain organic compounds, such as herbicides (Pena, Irene, & Silveira, 1997).
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step . This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can be used to synthesize various biologically active molecules , potentially affecting multiple biochemical pathways depending on the specific molecules synthesized.
Result of Action
The result of the compound’s action would largely depend on the specific Suzuki-Miyaura cross-coupling reactions it participates in and the resulting products . These products could have various molecular and cellular effects, depending on their structures and biological activities.
Action Environment
The efficacy and stability of this compound, like other boronic acids, could be influenced by environmental factors such as pH and temperature . For instance, the transmetalation step in Suzuki-Miyaura cross-coupling reactions is generally facilitated by basic conditions . Additionally, the compound’s stability could be affected by factors such as moisture and exposure to light .
Propriétés
IUPAC Name |
[3-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-5-4-10(14(17,18)19)7-13(12)22-8-9-2-1-3-11(6-9)15(20)21/h1-7,20-21H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNKOHBJCGIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584726 | |
| Record name | (3-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-25-9 | |
| Record name | (3-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2�-Chloro-5�-(trifluoromethyl)phenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





